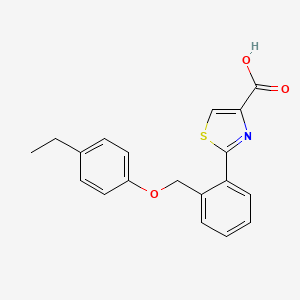![molecular formula C26H25F3N4O3 B2808847 2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide CAS No. 866009-74-7](/img/structure/B2808847.png)
2-(tert-butyl)-N-phenyl-2-(2-{[3-(trifluoromethyl)benzoyl]amino}benzoyl)-1-hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a hydrazinecarboxamide derivative with a tert-butyl group, a phenyl group, and a benzoyl group with a trifluoromethyl substituent. These types of compounds are often used in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely show typical features of hydrazinecarboxamides, with the potential for hydrogen bonding due to the presence of the hydrazine and amide groups. The trifluoromethyl group would add a degree of electronegativity to the molecule .Chemical Reactions Analysis
As a hydrazine derivative, this compound could potentially undergo a variety of reactions, including oxidation, reduction, and various substitution reactions. The presence of the trifluoromethyl group could also influence its reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the trifluoromethyl group could increase its lipophilicity, potentially influencing its solubility and stability .Aplicaciones Científicas De Investigación
Multitarget Biological Activity
Research has demonstrated that homologous N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share a similar structural motif with the specified compound, exhibit potential as antimicrobial agents and enzyme inhibitors. These compounds have shown moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives being more potent than the clinically used drug rivastigmine. Additionally, they have been evaluated against Mycobacterium tuberculosis and nontuberculous mycobacteria, showing mild activity without cytostatic properties on eukaryotic cell lines (HepG2, MonoMac6) (Krátký et al., 2020).
Larvicidal and Anticancer Activities
Another study has found that N′-tert-butyl-N′-substituted benzoyl-N-(substituted phenyl)aminocarbonylhydrazines and their derivatives exhibit larvicidal activities and potential anticancer properties. These compounds were synthesized and evaluated for their biological activities, indicating their significance in the development of new therapeutic agents (Wang & Huang, 2001).
Insecticidal Activity
Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide have been designed and synthesized to explore their insecticidal activities. These analogues were tested against the common cutworm (Spodoptera litura F), with some showing high insecticidal activities superior to commercial insecticides. This indicates the potential application of these compounds in agricultural pest management (Sawada et al., 2003).
Material Science Applications
In the field of material science, organosoluble and light-colored fluorinated polyimides derived from compounds containing tert-butyl and trifluoromethyl groups have been developed. These polymers exhibit good solubility, thermal stability, and mechanical properties, alongside lower dielectric constants and moisture absorption, making them suitable for advanced electronic and aerospace applications (Yang, Su, & Chiang, 2006).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-[tert-butyl-(phenylcarbamoylamino)carbamoyl]phenyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N4O3/c1-25(2,3)33(32-24(36)30-19-12-5-4-6-13-19)23(35)20-14-7-8-15-21(20)31-22(34)17-10-9-11-18(16-17)26(27,28)29/h4-16H,1-3H3,(H,31,34)(H2,30,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMIFPIHQWOMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-dimethyl-N-[2-(3-{[(4-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2808773.png)

![2-Chloro-1-[3-(pyridin-4-ylmethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2808776.png)



![Methyl 4-[2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]benzoate](/img/structure/B2808784.png)
![Methyl 2-[2-[4-(dipropylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2808785.png)
![2-Chloro-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2808787.png)
